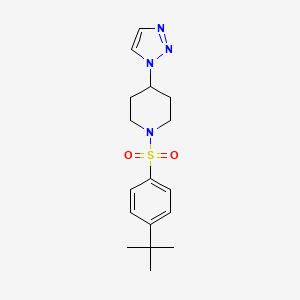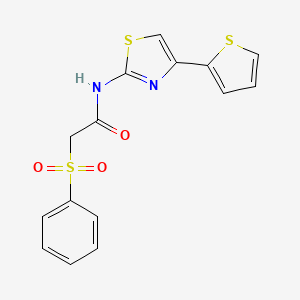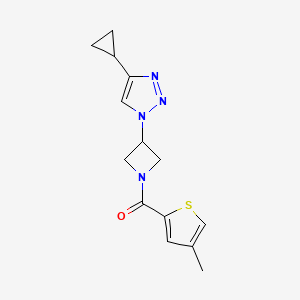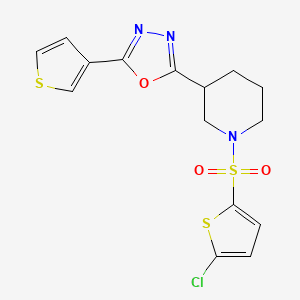![molecular formula C19H21N5O4 B2412147 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione CAS No. 2097916-87-3](/img/structure/B2412147.png)
1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a pyrrolidine ring, which is a type of saturated heterocycle that is used widely in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The pyrrolidine ring could contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .Aplicaciones Científicas De Investigación
Design and Synthesis for Antimicrobial Activity
Novel compounds with potential antimicrobial activity have been synthesized to target various bacterial strains. For instance, novel fluoroquinolones have been designed and synthesized, showing in vivo activity against Mycobacterium tuberculosis H37Rv in mice, demonstrating comparable activity to sparfloxacin. These compounds include various substituted piperazin-1-yl groups, indicating a broad approach to creating effective antimicrobial agents (A. Shindikar & C. Viswanathan, 2005).
Anticonvulsant Activity
Research into anticonvulsant agents has led to the synthesis of 1,3-substituted pyrrolidine-2,5-dione derivatives. These compounds have been tested using acute models of seizures in mice, revealing potential anticonvulsant properties. Some derivatives showed promising pharmacological profiles, suggesting a new avenue for the development of antiepileptic drugs (Sabina Rybka et al., 2017).
Synthesis of Antimicrobial Agents
The synthesis of new thiazolidinone derivatives has been explored for their antimicrobial properties. By integrating 1-pyridin-2-yl-piperazine with various aldehydes and cyclization processes, a series of compounds were developed and tested against a panel of pathogenic bacterial and fungal strains. This research opens up new possibilities for creating effective antimicrobial agents (Divyesh Patel et al., 2012).
Development of Bacterial Multidrug Resistance Pump Inhibitors
Efflux pump inhibitors (EPIs) represent a strategic approach to combating bacterial multidrug resistance. New derivatives have been synthesized and evaluated for their ability to inhibit the NorA efflux pump system in Staphylococcus aureus. These studies highlight the potential of modifying the quinoxaline nucleus to enhance EPI activity, providing insights into the development of agents that can overcome bacterial drug resistance (C. Vidaillac et al., 2007).
Hypotensive Agents
Research into hypotensive agents has led to the synthesis of compounds with significant activity on blood vessel relaxation. By substituting 1-hydrogen atoms of quinazoline dione derivatives with various moieties, compounds demonstrating potent hypotensive activity were identified, offering a pathway to new treatments for hypertension (Y. Eguchi et al., 1991).
Propiedades
IUPAC Name |
1-ethyl-4-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUYYWXQDPTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)





![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)

